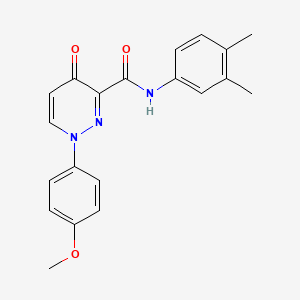

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

This compound is a pyridazine derivative featuring a 4-oxo-1,4-dihydropyridazine core substituted with a 3,4-dimethylphenyl group at the N1 position and a 4-methoxyphenyl carboxamide moiety at the C3 position. Its structure combines electron-donating (methoxy) and sterically bulky (dimethylphenyl) groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C20H19N3O3 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C20H19N3O3/c1-13-4-5-15(12-14(13)2)21-20(25)19-18(24)10-11-23(22-19)16-6-8-17(26-3)9-7-16/h4-12H,1-3H3,(H,21,25) |

InChI Key |

YTXLUBNLRVXUKU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylphenylhydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the dihydropyridazine core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety as a drug candidate for various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

N-(3,4-Dichlorophenyl)-1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

- Structural Difference : Replaces the 3,4-dimethylphenyl group with a 3,4-dichlorophenyl substituent.

1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

- Structural Difference: Substitutes the pyridazine core with a quinoline system and modifies the N1 substituent to a pentyl chain.

- Synthesis : Similar methodologies (e.g., TLC purification) yield lower efficiency (25% for compound 67 in ) compared to pyridazine analogs.

- Functional Implications: The quinoline core may confer distinct π-π stacking interactions in biological targets, while the pentyl chain could enhance hydrophobicity .

Substituent Variations on the Aromatic Rings

1-(3,4-Dimethylphenyl)-3-Phenyl-5-(4-Methoxyphenyl)-2-Pyrazoline (, Compound 1h )

- Key Differences : The pyrazoline analog exhibits higher synthetic yields and well-characterized spectral properties. The pyridazine core in the target compound may offer greater metabolic stability due to reduced ring strain compared to pyrazoline.

Ethoxy-Substituted Pyrazoline (, Compound 2h )

- Structural Difference : Replaces the 4-methoxyphenyl group with a 4-ethoxyphenyl moiety.

- Impact : Ethoxy substitution increases hydrophobicity (logP) and slightly lowers the melting point (102–106°C vs. 120–124°C for 1h ), suggesting enhanced flexibility or reduced crystallinity .

Middle East Respiratory Syndrome Coronavirus (MERS-CoV) Inhibitors ()

- Example Compound: N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide.

- Structural Overlap : Shares the 3,4-dimethylphenyl group but incorporates a pyrrolidine-5-one core.

Biological Activity

N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, supported by recent research findings, structure-activity relationships (SAR), and case studies.

- Molecular Formula : C22H24N4O3

- Molecular Weight : 392.45 g/mol

- CAS Number : 498560-96-6

The compound exhibits its biological effects primarily through modulation of various cellular pathways. It is believed to interact with specific receptors and enzymes that are crucial in cancer cell proliferation and survival. The following sections summarize key findings related to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound:

- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. For instance, it was tested against leukemia, non-small cell lung cancer, and breast cancer cells, showing promising results in inhibiting cell growth and inducing apoptosis .

- Mechanistic Insights : The compound appears to exert its antitumor effects by inducing oxidative stress in cancer cells and modulating apoptotic pathways. It has been shown to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy and reducing toxicity. Key findings include:

- Substituent Effects : Variations in the phenyl groups significantly influence biological activity. For example, the presence of methoxy groups enhances solubility and bioavailability, contributing to increased antitumor activity .

- Dihydropyridazine Core : The structural integrity of the dihydropyridazine moiety is essential for maintaining biological activity. Modifications at specific positions can either enhance or diminish the compound's effectiveness against different cancer types .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study involving MDA-MB-468 breast cancer cells indicated that modifications to the compound's structure led to enhanced cytotoxicity compared to standard chemotherapeutic agents .

- Combination Therapies : Research suggests that this compound may be effective when used in combination with other anticancer drugs, potentially leading to synergistic effects that could improve treatment outcomes .

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, and what challenges arise during purification?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling of substituted pyridazine intermediates with aryl amines. For example, analogous dihydropyridines (e.g., in and ) are synthesized via cyclocondensation of hydrazines with β-ketoesters or via Suzuki-Miyaura coupling for aryl group introduction. Purification challenges include isolating the target compound from regioisomers or unreacted intermediates. Column chromatography using silica gel (hexane/ethyl acetate gradients) or preparative HPLC (as in ) is recommended. Confirm purity via HPLC (>95%) and monitor reaction progress with TLC .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- 1H/13C NMR : Assign aromatic protons (e.g., 4-methoxyphenyl groups show downfield shifts at δ 7.2–7.8 ppm) and dihydropyridazine ring protons (δ 5.5–6.5 ppm for olefinic H). demonstrates the use of 1H NMR for pyrazole derivatives.

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands (if present) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer: Use enzyme inhibition assays (e.g., kinase or protease targets) or cell-based viability assays (e.g., MTT for cytotoxicity). For example, discusses Hedgehog pathway inhibitors evaluated via luciferase reporter assays. Prioritize targets based on structural analogs (e.g., dihydropyridines in often target calcium channels). IC50 values should be calculated using nonlinear regression of dose-response curves .

Advanced Research Questions

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

Methodological Answer: Contradictions may arise from solvent polarity (e.g., DMSO vs. aqueous buffers) or pH-dependent degradation. Perform:

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions (pH 1–13). Monitor via HPLC ( ).

- Solubility assays : Use shake-flask method with biorelevant media (FaSSIF/FeSSIF) and correlate with LogP values (predicted via software like MarvinSketch). ’s pyrazole derivatives show solubility variations due to substituent hydrophobicity .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s potency?

Methodological Answer:

- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO2, -CF3) to enhance binding affinity. shows increased activity in halogen-substituted pyrazoles.

- Scaffold hopping : Compare with thieno[2,3-b]pyridines () or pyrido[2,3-d]pyrimidines ( ) to assess ring system impact.

- Computational docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases) .

Q. What computational methods predict metabolic pathways and toxicity risks?

Methodological Answer:

- ADMET prediction : Tools like SwissADME or ADMETlab 2.0 estimate CYP450 metabolism (e.g., CYP3A4/2D6) and hepatotoxicity.

- Metabolite identification : Use in silico fragmentation (e.g., Mass Frontier) to predict Phase I/II metabolites. ’s impurity analysis guides LC-MS/MS validation of degradation products .

Q. How do crystallographic studies inform polymorphic stability?

Methodological Answer:

- Single-crystal XRD : Determine crystal packing and hydrogen-bonding networks (e.g., carbonyl groups forming dimers).

- DSC/TGA : Compare melting points and thermal stability across polymorphs. ’s pyridopyrimidines highlight the role of substituents in lattice energy .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across studies?

Methodological Answer:

- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Validate reference compounds : Include positive controls (e.g., staurosporine for kinase assays) in each experiment.

- Statistical rigor : Use ANOVA or Student’s t-test to assess significance (p<0.05). ’s enzyme inhibition data emphasizes replicate consistency .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.